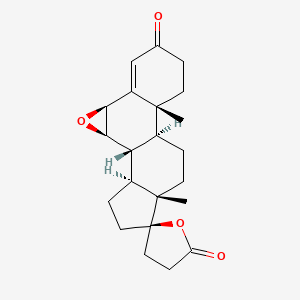

6-beta,7-beta-Epoxy-canrenone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110078-66-5 |

|---|---|

Molecular Formula |

C22H28O4 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(1R,2R,4S,10R,11S,14S,15R,18S)-10,14-dimethylspiro[3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene-15,5'-oxolane]-2',7-dione |

InChI |

InChI=1S/C22H28O4/c1-20-7-3-12(23)11-15(20)18-19(25-18)17-13(20)4-8-21(2)14(17)5-9-22(21)10-6-16(24)26-22/h11,13-14,17-19H,3-10H2,1-2H3/t13-,14-,17+,18-,19+,20+,21-,22+/m0/s1 |

InChI Key |

FSIPNQUJIAOSNJ-NRPDSANSSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H]3[C@H](O3)[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C |

Canonical SMILES |

CC12CCC(=O)C=C1C3C(O3)C4C2CCC5(C4CCC56CCC(=O)O6)C |

Origin of Product |

United States |

Contextualization Within Steroidal Lactones and Spirolactones

To understand the significance of 6-beta,7-beta-epoxy-canrenone, it is essential to place it within its chemical family. The parent molecule, canrenone (B1668266), is a prominent member of the steroidal spirolactone group. wikipedia.org Spirolactones are characterized by a five-membered lactone (a cyclic ester) ring attached at the C-17 position of the steroid nucleus in a spiro configuration. unibo.it This structural feature is crucial for the biological activity of many compounds in this class.

Canrenone itself is an active metabolite of spironolactone (B1682167), a widely known potassium-sparing diuretic. wikipedia.orgnih.govchemicalbook.com The core structure of canrenone is a 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone. wikipedia.org The presence of the conjugated double bonds at the C-4 and C-6 positions in the steroid's B-ring is a key feature that allows for further chemical modifications, such as epoxidation.

The formation of this compound involves the addition of an oxygen atom across the C-6 and C-7 double bond of canrenone. This conversion transforms the planar diene system into a three-dimensional structure with a strained three-membered epoxide ring. This modification significantly alters the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Historical Perspectives on Canrenone Epoxide Research

Research into canrenone (B1668266) and its derivatives dates back to the mid-20th century, following the development of spironolactone (B1682167). wikipedia.org The initial focus was on understanding the metabolism of spironolactone and identifying its active metabolites, with canrenone being a principal one. nih.govchemicalbook.com In the 1980s, scientific investigations delved deeper into the metabolic pathways of canrenone itself.

A significant finding during this period was the discovery that potassium canrenoate (B1263433), a water-soluble salt form of canrenoic acid, is metabolized into various epoxy-canrenone derivatives. nih.gov This led to dedicated research on the synthesis and characterization of these epoxides. Studies from the late 1980s describe methods for synthesizing canrenone derivatives, including epoxides and their corresponding diols. For instance, research detailed the epoxidation of canrenone to 6-alpha,7-alpha-epoxycanrenone using m-chloroperbenzoic acid. nih.govresearchgate.net This work also explored the synthesis of various dihydroxylated derivatives, which are formed by the opening of the epoxide ring. nih.govresearchgate.net

Further research identified that canrenone can be metabolized in vitro to form mutagenic epoxides, which spurred toxicological investigations. nih.gov This discovery highlighted the importance of understanding the formation and biological activity of different canrenone epoxide isomers. nih.govnih.gov Later studies also identified 6-beta,7-beta-epoxy-canrenone as a metabolite of canrenone when incubated with liver microsomes in vitro. ahajournals.org

Significance of Stereochemistry in Epoxide Derivatives of Canrenone

Precursor Compounds and Starting Materials in Synthetic Pathways

The foundation for the synthesis of this compound lies in the availability and chemical reactivity of its precursor compounds. Canrenone and its salt form, potassium canrenoate, are central to the synthetic pathways leading to various oxygenated derivatives.

Canrenone as a Key Synthetic Intermediate

Canrenone, a major metabolite of spironolactone (B1682167), serves as a pivotal starting material for the synthesis of numerous derivatives, including epoxides and diols. nih.govresearchgate.net Its structure, featuring a 4,6-dien-3-one system, provides the reactive 6,7-double bond that is the target for epoxidation. Many synthetic strategies for creating derivatives like eplerenone (B1671536) and other modified steroids begin with canrenone due to its accessibility and versatile chemical nature. mdpi.com The synthesis of various process-related impurities and metabolites often originates from canrenone, highlighting its central role in the broader chemistry of steroidal spirolactones. researchgate.netmdpi.com

Potassium Canrenoate as a Precursor

Potassium canrenoate, the potassium salt of canrenoic acid, is a direct precursor to canrenone. eshonline.org Canrenone can be readily obtained from potassium canrenoate through an acid-catalyzed lactonization process. nih.govresearchgate.net This relationship makes potassium canrenoate a fundamental starting material in its own right. While spironolactone is metabolized to canrenone to a lesser extent (about 15-23%), potassium canrenoate administration leads to significantly higher plasma concentrations of canrenone. eshonline.org

Notably, the metabolic fate of potassium canrenoate differs significantly from that of spironolactone. Research has shown that potassium canrenoate is metabolized in rats to form both 6-alpha,7-alpha- and this compound. nih.govoup.com These epoxide metabolites, particularly the beta-isomer, are of significant interest, although their formation in this context is biological rather than a direct chemical synthesis. These mutagenic epoxy-canrenone derivatives were reportedly not formed from spironolactone, underscoring the distinct metabolic pathways of these compounds. eshonline.org

Epoxidation Strategies for the 6,7-Double Bond

The introduction of an epoxide ring across the 6,7-double bond of canrenone is a key synthetic challenge, with the desired stereochemistry (beta,beta) being a critical consideration. The regioselectivity and stereoselectivity of the epoxidation are highly dependent on the reagents and conditions employed. numberanalytics.comnih.gov

Regioselective and Stereoselective Epoxidation Techniques

Achieving specific stereoisomers of epoxy-canrenone requires precise control over the reaction conditions. The facial selectivity of the epoxidizing agent's attack on the steroidal backbone determines whether the resulting epoxide has an alpha or beta configuration.

The use of peroxyacids, particularly meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the epoxidation of alkenes. masterorganicchemistry.comwikipedia.org When applied to steroidal 4,6-dien-3-ones like canrenone, m-CPBA has been shown to stereoselectively form the 6-alpha,7-alpha-epoxycanrenone. nih.govresearchgate.netmdpi.com The reaction proceeds via a concerted mechanism where the oxygen atom is delivered to one face of the double bond. wikipedia.orgleah4sci.com In the case of the canrenone steroid system, the attack preferentially occurs from the alpha-face (the underside of the molecule), leading to the alpha-epoxide. Research indicates that the yield of this epoxidation can be enhanced by the addition of a free-radical inhibitor. nih.govresearchgate.net

The table below summarizes the findings for m-CPBA mediated epoxidation of canrenone.

| Starting Material | Reagent | Product | Stereochemistry | Source |

| Canrenone | m-Chloroperbenzoic Acid (m-CPBA) | 6α,7α-Epoxycanrenone | α,α-epoxide | nih.govresearchgate.net |

Osmium tetroxide is a powerful and highly stereospecific oxidizing agent used for the syn-dihydroxylation of alkenes, meaning it adds two hydroxyl groups to the same face of a double bond. numberanalytics.comquora.comlibretexts.org The reaction of canrenone with osmium tetroxide does not yield an epoxide directly. Instead, it results in the formation of diols after the reduction of the intermediate osmate ester. nih.gov

The stereochemical outcome of the OsO4 oxidation of the 6,7-double bond in steroidal 4,6-dien-3-ones has been a subject of study. nih.gov Research has demonstrated that the oxidation of canrenone with OsO4 in an ether-pyridine solvent, followed by reduction of the osmate esters with hydrogen sulfide (B99878), yields a mixture of 6-beta,7-beta-dihydroxy-6,7-dihydrocanrenone and 6-alpha,7-alpha-dihydroxy-6,7-dihydrocanrenone. nih.govresearchgate.net This method provides access to the beta,beta stereochemistry in the form of a diol, which is a different functional group from the target epoxide but shares the same stereochemical configuration at the C6 and C7 positions.

The following table details the outcome of Osmium Tetroxide oxidation on canrenone.

| Starting Material | Reagent Sequence | Products | Stereochemistry | Source |

| Canrenone | 1. Osmium Tetroxide (OsO4) in ether-pyridine 2. Hydrogen Sulfide (H2S) | 6β,7β-Dihydroxy-6,7-dihydrocanrenone and 6α,7α-Dihydroxy-6,7-dihydrocanrenone | β,β-diol and α,α-diol | nih.govresearchgate.net |

m-Chloroperbenzoic Acid (m-CPBA) mediated Epoxidation

Influence of Reaction Conditions on Epoxide Formation

The formation of an epoxide on the canrenone molecule involves the introduction of an oxygen atom across the C6-C7 double bond. The stereochemistry of this epoxide ring, whether it forms on the alpha (bottom) or beta (top) face of the steroid, is highly dependent on the reaction conditions. Key factors influencing the outcome include the choice of oxidizing agent, solvent, and the inherent steric and electronic properties of the steroidal substrate.

The epoxidation of canrenone, a steroidal 4,6-dien-3-one, typically yields the 6α,7α-epoxycanrenone when using reagents like meta-chloroperbenzoic acid (m-CPBA). nih.govresearchgate.net This preference is attributed to the steric hindrance posed by the angular methyl groups at the C10 and C13 positions, which generally directs electrophilic attack to the less hindered α-face of the molecule. However, the formation of the β-epoxide can be influenced by altering the epoxidizing agent and reaction environment.

General principles of steroid epoxidation suggest that the choice of peroxyacid and solvent system can modulate the stereoselectivity of the reaction. orientjchem.org For instance, while peroxyacids often favor α-attack on Δ⁵-steroids, the presence of the conjugated diene system in canrenone complicates predictions. The formation of 6β,7β-epoxy-canrenone has been noted in metabolic studies, indicating that enzymatic systems can achieve this stereospecific oxidation. researchgate.net In synthetic chemistry, achieving β-face epoxidation might require specific catalysts or directing groups that can overcome the steric bias of the steroid nucleus. numberanalytics.comcdnsciencepub.com Factors such as the use of metal-catalyzed epoxidation or different oxidizing agents like magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) could potentially alter the stereochemical outcome. orientjchem.orgresearchgate.net

| Factor | Influence on Epoxide Formation | Example Reagents/Conditions | Probable Outcome for Canrenone |

| Oxidizing Agent | The nature of the peroxyacid or catalyst determines reactivity and selectivity. | m-Chloroperbenzoic acid (m-CPBA), Magnesium bis(monoperoxyphthalate) (MMPP), Oxone. orientjchem.org | m-CPBA favors the formation of 6α,7α-epoxycanrenone. nih.govresearchgate.net |

| Steric Hindrance | The bulky structure of the steroid nucleus directs attack to the less hindered face. | The C10 and C13 methyl groups shield the β-face. | Favors α-face attack, leading to the α-epoxide. cdnsciencepub.com |

| Solvent | The solvent can influence the conformation of the substrate and the reactivity of the oxidizing agent. | Dioxane, Acetonitrile, Chlorinated solvents. nih.govresearchgate.net | Can affect reaction rate and yield. |

| Catalysts | Metal or acid catalysts can activate the double bond or the oxidant, influencing regioselectivity and stereoselectivity. | Lewis acids, transition metal complexes. numberanalytics.com | Can potentially override steric factors to favor β-epoxidation. |

| Additives | Inhibitors or other additives can prevent side reactions and improve yield. | Addition of a free radical inhibitor improves the yield of 6α,7α-epoxycanrenone using m-CPBA. nih.govresearchgate.net | Can enhance the efficiency of the desired epoxidation. |

Derivatization of the Epoxide Ring and Steroidal Nucleus

The 6,7-epoxide ring in canrenone derivatives is a versatile functional group that serves as a precursor for a variety of other steroidal compounds. researchgate.net Due to its inherent ring strain, the epoxide is susceptible to ring-opening reactions by nucleophiles, typically under acidic or basic conditions. nih.govorganic-chemistry.org This reactivity allows for the stereospecific introduction of vicinal difunctional groups, most notably diols. Furthermore, the broader steroidal nucleus of canrenone can be modified to introduce additional functionalities at various positions, leading to a diverse range of derivatives. nih.govepo.org

Chemical Cleavage of the Epoxide to Dihydroxy-canrenone Isomers

The acid-catalyzed cleavage of the 6,7-epoxide ring is a common method for synthesizing dihydroxy-canrenone isomers. The stereochemistry of the resulting diol is dictated by the stereochemistry of the starting epoxide and the mechanism of the ring-opening reaction. Generally, acid-catalyzed hydrolysis proceeds via an SN2-like mechanism involving a backside attack by the nucleophile (water), resulting in a trans-diol.

Formation of 6-beta,7-alpha-Dihydroxy-6,7-dihydrocanrenone

The synthesis of 6β,7α-dihydroxy-6,7-dihydrocanrenone is efficiently achieved through the cleavage of the corresponding 6α,7α-epoxycanrenone. nih.gov This reaction involves the trans-diaxial opening of the α-epoxide ring. When 6α,7α-epoxycanrenone is treated with perchloric acid in a dioxane-water mixture, a water molecule attacks the C6 position from the β-face, leading to the formation of the 6β,7α-diol. nih.govresearchgate.net This specific outcome confirms the stereochemical course of the ring-opening reaction.

Formation of 6-beta,7-beta-Dihydroxy-6,7-dihydrocanrenone

The formation of the syn-diol, 6β,7β-dihydroxy-6,7-dihydrocanrenone, is accomplished through a different synthetic route that does not involve the cleavage of a pre-formed epoxide. Instead, it is synthesized directly from canrenone via oxidation with osmium tetroxide (OsO₄) in a pyridine-ether solvent system. nih.govresearchgate.net This reagent adds to the C6-C7 double bond from the more sterically hindered β-face to form a cyclic osmate ester, which upon subsequent reduction with hydrogen sulfide (H₂S), yields the cis-diol with β-stereochemistry for both hydroxyl groups. nih.gov

Formation of 6-alpha,7-alpha-Dihydroxy-6,7-dihydrocanrenone

Similar to the β,β-isomer, the 6α,7α-dihydroxy-6,7-dihydrocanrenone is also obtained by the oxidation of canrenone with osmium tetroxide. nih.govresearchgate.net The reaction of OsO₄ with steroidal 4,6-dien-3-ones can be complex, sometimes leading to a mixture of α- and β-addition products. However, specific conditions allow for the isolation of the α,α-diol. nih.gov The formation of this isomer involves the syn-addition of the two hydroxyl groups to the α-face of the C6-C7 double bond.

| Compound | Starting Material | Key Reagents | Synthetic Outcome | Reference |

| 6β,7α-Dihydroxy-6,7-dihydrocanrenone | 6α,7α-Epoxycanrenone | Perchloric acid, Dioxane-water | Trans-diaxial ring opening | nih.gov, researchgate.net |

| 6β,7β-Dihydroxy-6,7-dihydrocanrenone | Canrenone | 1. Osmium tetroxide (OsO₄) 2. Hydrogen sulfide (H₂S) | Syn-dihydroxylation (β-face) | nih.gov, researchgate.net |

| 6α,7α-Dihydroxy-6,7-dihydrocanrenone | Canrenone | Osmium tetroxide (OsO₄) | Syn-dihydroxylation (α-face) | nih.gov, researchgate.net |

Introduction of Additional Functionalities

Beyond the modifications at the C6 and C7 positions, the canrenone steroid nucleus can be derivatized at other sites to synthesize compounds with different properties. These modifications highlight the versatility of canrenone as a chemical intermediate.

One significant modification is the introduction of a hydroxyl group at the C11 position. The 11α-hydroxylation of canrenone can be achieved through microbial transformation, for instance, by using fungi such as Rhizopus or Aspergillus species. nih.govsrce.hr This biotransformation is a key step in the semi-synthesis of the drug eplerenone. srce.hrscispace.com

Further derivatization has been explored at the C7 position. For example, the stereoselective addition of allyltrimethylsilane (B147118) to canrenone in the presence of titanium tetrachloride can yield 7α-allyl-canrenone. epo.org In another example, reaction with nitromethane (B149229) in the presence of tetramethylguanidine leads exclusively to the 7β-nitromethyl-Δ⁹⁽¹¹⁾-6,7-dihydrocanrenone, demonstrating the potential for introducing carbon-based functional groups with specific stereochemistry. google.com These examples underscore the broad scope for creating a variety of canrenone derivatives through targeted synthetic strategies.

2 Synthetic Methodologies and Chemical Derivatization of this compound

The compound this compound is a significant derivative in the metabolic pathway of certain steroidal compounds. Its formation and subsequent chemical modifications are key areas of research, revealing pathways for further functionalization of the canrenone structure. The primary route to obtaining this compound is through the epoxidation of canrenone, a process observed in in vitro metabolic studies. nih.gov

In studies comparing the metabolism of potassium canrenoate and spironolactone in rats, it was found that potassium canrenoate is metabolized by rat hepatic S9 (a liver enzyme fraction) to form both 6-alpha,7-alpha- and this compound. nih.gov This metabolic epoxidation of the Δ6-double bond of canrenone represents a key synthetic route to the title compound. Once formed, this compound serves as a substrate for further enzymatic reactions, leading to various derivatized products. nih.gov

1 Hydroxylation at C-3 Position (e.g., 3-alpha and 3-beta-hydroxy-6-beta,7-beta-Epoxy-canrenone)

A notable chemical derivatization of this compound is hydroxylation at the C-3 position of the steroid's A-ring. Research has demonstrated that the 6-beta,7-beta-epoxide is further metabolized into its 3-alpha- and 3-beta-hydroxy derivatives. nih.gov This biotransformation is carried out by hepatic enzymes. nih.gov The introduction of a hydroxyl group at this position significantly alters the polarity and chemical properties of the molecule.

2 Conjugation Reactions (e.g., Glutathione (B108866) Conjugates)

Conjugation with endogenous molecules is another critical pathway for the derivatization of this compound. Specifically, the formation of a glutathione (GSH) conjugate has been identified. nih.govresearchgate.net This reaction involves the nucleophilic attack of the thiol group of glutathione on the epoxide ring, leading to its opening and the formation of a stable conjugate. This process is a well-established detoxification pathway for electrophilic compounds like epoxides. nih.gov The formation of the glutathione conjugate of this compound was observed in vitro when potassium canrenoate was metabolized by rat hepatic S9 supernatant in the presence of glutathione. nih.gov

Referenced Compounds

Biosynthetic Origins and Enzymatic Formation from Precursors

The formation of this compound from its precursor, canrenone, is an oxidative process catalyzed by specific enzymes within the liver. This epoxidation reaction represents a critical step in the metabolic activation of canrenone.

The cytochrome P-450 (CYP) superfamily of enzymes, located predominantly in the liver, are central to the metabolism of a vast array of xenobiotics, including drugs. These enzymes are responsible for Phase I metabolic reactions, which typically involve the introduction or unmasking of functional groups, such as the formation of epoxides.

Research has identified the cytochrome P-450IIIA (CYP3A) subfamily as the primary catalyst for the conversion of canrenone to its 6,7-epoxide metabolites. ahajournals.org Studies utilizing rat liver microsomes have demonstrated that this enzymatic reaction leads to the formation of both 6-alpha,7-alpha- and this compound. nih.govfda.gov The beta-epoxide is of particular interest as it can be further metabolized into potentially reactive and mutagenic derivatives. nih.govfda.gov

The activity of CYP enzymes can be modulated by various compounds, a process known as enzyme induction or inhibition. auckland.ac.nznih.gov Induction, an increase in enzyme synthesis, can enhance the metabolism of drugs, while inhibition can slow it down. pharmacytimes.com

Studies have shown that the formation of epoxy-canrenone can be influenced by known modulators of CYP3A activity. For instance, inducers like pregnenolone-16-alpha-carbonitrile and dexamethasone (B1670325) can increase the rate of this metabolic conversion. Conversely, inhibitors such as triacetyloleandomycin and erythromycin (B1671065) can decrease the formation of these epoxide metabolites. This provides further evidence for the specific involvement of the CYP3A subfamily in the epoxidation of canrenone.

Cytochrome P-450 Enzyme System Involvement in Epoxide Formation

Role of Cytochrome P-450IIIA in this compound Formation

Comparative Metabolism of Related Spirolactones

The metabolic pathways of spirolactone drugs can vary significantly, leading to different profiles of active and inactive metabolites. This is particularly evident when comparing spironolactone and potassium canrenoate, both of which have canrenone as a metabolite.

A key distinction in the metabolism of spironolactone and potassium canrenoate lies in the formation of epoxy-canrenone derivatives. While potassium canrenoate is readily metabolized to 6-alpha,7-alpha- and this compound, this pathway is significantly less prominent for spironolactone. nih.govfda.gov In preclinical models, the majority of a spironolactone dose is metabolized through pathways that retain the sulfur moiety of the parent compound. nih.govfda.gov

This difference is attributed to the inhibitory effects of spironolactone and its sulfur-containing metabolites on the CYP isozyme responsible for canrenone epoxidation. ahajournals.orgnih.gov Spironolactone may act as a preferred substrate for the enzyme, thereby competitively inhibiting the metabolism of canrenone to its epoxide derivatives. nih.gov This distinction is significant, as the downstream metabolites of this compound have been shown to possess mutagenic properties in certain assays. nih.govfda.gov

Table 1: Comparative Metabolism of Potassium Canrenoate and Spironolactone in the Rat nih.govfda.gov

| Feature | Potassium Canrenoate Metabolism | Spironolactone Metabolism |

| Primary Metabolites | Canrenone, 6α,7α-Epoxy-canrenone, 6β,7β-Epoxy-canrenone | Sulfur-containing metabolites, Canrenone |

| Epoxide Formation | A major pathway | A minor pathway, inhibited by parent drug |

| Further Metabolism of Epoxide | Forms 3α- and 3β-hydroxy derivatives and glutathione conjugates | Not formed under identical conditions |

The metabolism of other steroidal epoxides, such as eplerenone, provides further insight into the biotransformation of this class of compounds. Eplerenone, which contains a 9,11-epoxide ring, undergoes extensive metabolism primarily through hydroxylation at the 6-beta and/or 21 positions. nih.gov The epoxide ring itself does not appear to be altered during its metabolism. nih.gov The primary enzyme responsible for the metabolism of eplerenone is CYP3A4. drugbank.comresearchgate.net This highlights that while epoxidation is a key metabolic step for canrenone, subsequent hydroxylation is a common pathway for related steroidal compounds. nih.gov

Differential Formation of Epoxy-canrenone Derivatives from Potassium Canrenoate versus Spironolactone

Further Metabolic Conversions of this compound

In preclinical studies, particularly those involving rat models, this compound, itself a metabolite of compounds like potassium canrenoate, undergoes further extensive biotransformation. These subsequent metabolic reactions are crucial in determining the ultimate fate and biological activity of the parent compound. The primary pathways for its further conversion involve hydroxylation and conjugation reactions, leading to a variety of derivatives.

A significant pathway in the continued metabolism of this compound is hydroxylation. In vitro studies using rat hepatic S9 fractions have shown that the β-epoxide is a substrate for further enzymatic modification. drugbank.com This process results in the formation of hydroxylated derivatives, specifically 3-alpha-hydroxy-6-beta,7-beta-epoxy-canrenone and 3-beta-hydroxy-6-beta,7-beta-epoxy-canrenone. drugbank.com The introduction of these hydroxyl groups is catalyzed by hepatic cytochrome P-450 enzymes. drugbank.com These hydroxylated metabolites have been a subject of toxicological interest, as both the 3-alpha and 3-beta-hydroxy derivatives of this compound were identified as direct-acting mutagens in a mouse lymphoma assay. drugbank.com

Table 1: Identified Hydroxylated Metabolites of this compound in Rat Models

| Precursor Compound | Metabolite | Metabolic Reaction | Key Research Finding |

| This compound | 3-alpha-Hydroxy-6-beta,7-beta-epoxy-canrenone | Hydroxylation | Identified as a direct-acting mutagen in a mouse lymphoma assay. drugbank.com |

| This compound | 3-beta-Hydroxy-6-beta,7-beta-epoxy-canrenone | Hydroxylation | Identified as a direct-acting mutagen in a mouse lymphoma assay. drugbank.com |

In addition to hydroxylation, conjugation with endogenous molecules represents another major route of biotransformation for this compound in preclinical settings. Specifically, the formation of a glutathione (GSH) conjugate has been identified in rat hepatic S9 metabolism studies. drugbank.com This reaction is a classic detoxification mechanism where the highly reactive epoxide ring is opened by the nucleophilic sulfhydryl group of glutathione. drugbank.com This process, catalyzed by glutathione S-transferase enzymes, renders the molecule more water-soluble, facilitating its elimination from the body. drugbank.comnih.gov The formation of this GSH conjugate is a critical pathway, as it detoxifies the reactive epoxide precursor. drugbank.com

Table 2: Identified Conjugated Metabolite of this compound in Rat Models

| Precursor Compound | Conjugating Agent | Metabolite | Metabolic Reaction | Significance |

| This compound | Glutathione (GSH) | Glutathione Conjugate of this compound | Glutathione Conjugation | Detoxification of the reactive epoxide. drugbank.com |

Hydroxylated Metabolites (e.g., 3-alpha and 3-beta-hydroxy derivatives)

Transport and Distribution of Metabolites in Preclinical Systems (e.g., Brain Penetration in Animal Models)

The transport and distribution of the metabolites of this compound are dictated by their physicochemical properties. The addition of hydroxyl groups and the conjugation with glutathione significantly increase the polarity of the metabolites compared to the parent compound, canrenone. This increased hydrophilicity generally facilitates excretion but limits passive diffusion across biological membranes like the blood-brain barrier (BBB). patsnap.com

While canrenone itself has been reported to cross the blood-brain barrier, specific data on the brain penetration of its hydroxylated and glutathione-conjugated epoxy metabolites in animal models is not extensively documented in the reviewed literature. wiley.com However, the transport of conjugated steroids is known to be mediated by specific transporter proteins. Members of the ATP-binding cassette (ABC) transporter family, such as Multidrug Resistance-Associated Proteins (MRPs), are responsible for the efflux of glutathione, glucuronide, and sulfate (B86663) conjugates from cells and tissues. researchgate.netfrontiersin.org MRP1, for example, transports glutathione conjugates and is expressed in various tissues, including the choroid plexus, which forms the blood-cerebrospinal fluid barrier. researchgate.netfrontiersin.org This suggests a potential mechanism for the active transport and distribution of the glutathione conjugate of this compound, possibly limiting its accumulation in the central nervous system. researchgate.net

The distribution of hydroxylated steroid metabolites in preclinical models, such as the baboon, shows that they can be major excretion products found in urine, often in both unconjugated and conjugated forms (glucuronide and sulfate). core.ac.uk The specific distribution of 3-alpha and 3-beta-hydroxy-6-beta,7-beta-epoxy-canrenone to tissues like the brain remains an area for further investigation in preclinical systems.

Structure Activity Relationships Sar and Molecular Interactions of 6 Beta,7 Beta Epoxy Canrenone

Conformational Analysis and Stereochemical Impact on Biological Activity

The fundamental structure of 6-beta,7-beta-Epoxy-canrenone is based on the rigid, four-ring steroid nucleus common to canrenone (B1668266). The defining structural feature is the epoxide ring fused at the 6th and 7th positions of the steroid B-ring. The stereochemistry of this feature—designated as beta (β)—is of paramount importance.

In steroid nomenclature, the β-configuration indicates that the substituent (in this case, the epoxy ring) projects "above" the approximate plane of the steroid nucleus, on the same face as the C18 and C19 angular methyl groups. This orientation introduces a significant conformational constraint and steric bulk on the beta-face of the molecule.

This structural modification has profound implications for biological activity:

Steric Hindrance: The beta-oriented epoxy group can cause steric clashes with amino acid residues within the LBD of certain receptors, potentially weakening the binding affinity compared to flatter or less hindered analogues.

Introduction of a Polar Group: The oxygen atom of the epoxide introduces a polar, electron-rich site capable of acting as a hydrogen bond acceptor. This can lead to new, specific interactions with receptor residues that are not possible for the parent compound, or it can disrupt pre-existing favorable hydrophobic interactions.

The interplay between these factors—altered shape, steric hindrance, and new polar interactions—dictates the binding affinity and selectivity profile of this compound, differentiating its activity from that of canrenone and spironolactone (B1682167).

Modulation of Enzyme Activities (in vitro)

Beyond direct receptor antagonism, this compound can modulate biological pathways by inhibiting key enzymes involved in steroidogenesis.

17-beta-Hydroxysteroid dehydrogenase (17β-HSD) is a critical enzyme in androgen biosynthesis, responsible for the conversion of the relatively weak androgen, androstenedione (B190577), into the highly potent androgen, testosterone. In vitro studies have demonstrated that this compound is an inhibitor of this enzyme. By blocking this conversion, the compound can reduce the local production of active androgens in peripheral tissues. This enzymatic inhibition represents an indirect mechanism of antiandrogenic action, complementing its direct antagonism at the androgen receptor.

| Compound | Enzyme Target | Observed Effect |

|---|---|---|

| This compound | 17-beta-Hydroxysteroid Dehydrogenase (17β-HSD) | Demonstrated inhibitory activity, reducing the conversion of androstenedione to testosterone. |

| Canrenone | 17-beta-Hydroxysteroid Dehydrogenase (17β-HSD) | Also shows inhibitory activity against the enzyme. |

Molecular and Cellular Effects of 6 Beta,7 Beta Epoxy Canrenone in Preclinical Investigations

Assessment of Mutagenic Potential in In Vitro Assays (e.g., Mouse Lymphoma Assay)

The mutagenic potential of 6-beta,7-beta-Epoxy-canrenone has been evaluated as part of the toxicological profiling of its parent compound, potassium canrenoate (B1263433). In vitro studies using the L5178Y TK+/- mouse lymphoma assay have been instrumental in elucidating the genotoxic profile of canrenoate metabolites.

Research has shown that potassium canrenoate is metabolized by rat hepatic S9, a liver enzyme fraction, into 6-alpha,7-alpha- and this compound. nih.gov Subsequent metabolism of the beta-epoxide leads to the formation of 3-alpha- and 3-beta-hydroxy derivatives. nih.gov Investigations using the mouse lymphoma assay revealed that this compound itself was not directly mutagenic. nih.gov However, its further metabolites, specifically 3-alpha-hydroxy-6-beta,7-beta-epoxy-canrenone (B15419675) and 3-beta-hydroxy-6-beta,7-beta-epoxy-canrenone (B14300887), were identified as direct-acting mutagens in this assay system. nih.gov These mutagenic metabolites were found to be unique to the metabolic pathway of potassium canrenoate and were not formed from spironolactone (B1682167) under similar in vitro conditions. nih.gov This difference is hypothesized to be due to spironolactone and its sulfur-containing metabolites inhibiting the specific cytochrome P-450 isozyme responsible for the epoxidation of canrenone (B1668266). nih.gov

| Compound | Assay System | Metabolic Activation | Result | Citation |

|---|---|---|---|---|

| This compound | Mouse Lymphoma Assay (L5178Y TK+/-) | Not specified, tested directly | Non-mutagenic | nih.gov |

| 3-alpha-hydroxy-6-beta,7-beta-epoxy-canrenone | Mouse Lymphoma Assay (L5178Y TK+/-) | Not required (Direct-acting) | Mutagenic | nih.gov |

| 3-beta-hydroxy-6-beta,7-beta-epoxy-canrenone | Mouse Lymphoma Assay (L5178Y TK+/-) | Not required (Direct-acting) | Mutagenic | nih.gov |

Effects on Cellular Processes (e.g., Aldosterone (B195564) Antagonism in In Vivo Animal Models)

This compound is an intermediate metabolite of potassium canrenoate, a compound recognized as a competitive aldosterone antagonist. wikipedia.orgfocusontoxpath.com Aldosterone antagonists function by competitively binding to the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone, which include regulating sodium and water retention and potassium secretion. focusontoxpath.comnih.govdrugbank.com

The aldosterone antagonist activity of this specific epoxy metabolite has not been extensively characterized in isolation. However, its role is understood as part of the metabolic cascade of its parent compounds. Canrenone, a major and active metabolite of both spironolactone and potassium canrenoate, is a known aldosterone antagonist that binds to renal mineralocorticoid receptors. nih.govtaylorandfrancis.com Studies on other epoxy-spirolactone derivatives have demonstrated potent aldosterone antagonist effects in vivo. For instance, three new 9-alpha,11-alpha-epoxy-spirolactone derivatives were found to be potent aldosterone antagonists in rats, with potencies one to two times that of spironolactone. researchgate.net Furthermore, spirorenone, a compound containing a 6-beta,7-beta-methylene group, was found to be significantly more potent than spironolactone as an aldosterone antagonist in rats. nih.gov These findings suggest that the epoxy functional group on the steroid backbone is compatible with, and can even enhance, aldosterone antagonist activity.

The antimineralocorticoid effect of these compounds is mediated by their ability to compete with aldosterone for binding to both cytosolic and nuclear mineralocorticoid receptors in target tissues like the kidney. scite.ai

Investigation of Specific Cellular Pathways Altered by the Compound

The cellular pathways altered by this compound are primarily understood through the actions of its parent compound, potassium canrenoate, and its more stable metabolite, canrenone. The central mechanism involves the antagonism of the mineralocorticoid receptor (MR), which prevents the receptor's activation by aldosterone and its subsequent translocation to the cell nucleus to modulate gene expression. scite.aimdpi.com

Preclinical studies have linked MR activation to the stimulation of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase (NOX) and the resulting accumulation of reactive oxygen species (ROS). focusontoxpath.com This process contributes to inflammation, fibrosis, and endothelial dysfunction. focusontoxpath.com By acting as an intermediate of an MR antagonist, this compound is implicated in the modulation of this MR/NOX signaling pathway. For example, treatment of rats with potassium canrenoate was shown to alter the mRNA levels of genes involved in oxidative stress and lipid metabolism. focusontoxpath.com

Furthermore, canrenone has been suggested to interact with the Na+,K+ pump, which could represent another cellular mechanism of action. taylorandfrancis.com As a precursor to the directly mutagenic 3-hydroxy metabolites, this compound is also indirectly linked to pathways of genotoxicity, such as the induction of DNA damage and repair mechanisms in hepatocytes, as observed with high concentrations of potassium canrenoate. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment.hmdb.cagoogle.comnih.gov

Proton (1H) NMR Spectroscopy.hmdb.carsc.org

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ), measured in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), are indicative of the electronic environment and the spatial relationship between neighboring protons, respectively. libretexts.org In the case of epoxides, the protons attached to the oxirane ring typically resonate in a specific region of the spectrum. For 6-beta,7-beta-epoxy-canrenone, the signals for the H-6 and H-7 protons are of particular interest for confirming the beta orientation of the epoxy group. The characteristic chemical shifts and coupling patterns of these and other key protons are instrumental in the structural assignment. marinelipids.ca

Carbon (13C) NMR Spectroscopy.hmdb.ca

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the C-6 and C-7 carbons are particularly diagnostic for the presence and stereochemistry of the epoxide. These shifts are influenced by the strain of the three-membered ring and the electronegativity of the oxygen atom.

Interactive Table 1: NMR Data for Canrenone (B1668266) and Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) |

| Canrenone | ¹H | (Specific data not available in search results) |

| Canrenone | ¹³C | (Specific data not available in search results) |

| This compound | ¹H | (Specific data not available in search results) |

| This compound | ¹³C | (Specific data not available in search results) |

Nuclear Overhauser Effect (NOE) Spectroscopy.nih.govmdpi.com

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. youtube.com It relies on the transfer of nuclear spin polarization from one nucleus to another through space. For this compound, NOE experiments are critical for unambiguously establishing the stereochemistry of the epoxide ring. The observation of an NOE correlation between protons that are close in space but not necessarily bonded provides definitive evidence of their relative orientation. For instance, an NOE between the protons at C-6 and C-7 and other protons on the beta-face of the steroid would confirm the β-configuration of the epoxy ring. mdpi.com In related steroid structures, strong NOE effects have been observed between spatially close protons, allowing for clear stereochemical assignments. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.tsijournals.comrsc.orgrsc.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS).nih.govsciex.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov For this compound, HRMS can confirm the molecular formula, C₂₂H₂₈O₄, by measuring its exact mass with a high degree of precision. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) Mass Spectrometry.nih.govresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like steroids. rsc.org In ESI-MS, the sample is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ or other adducts. Subsequent fragmentation of these ions, often induced by collision with an inert gas (a process known as tandem mass spectrometry or MS/MS), yields a characteristic pattern of product ions. rsc.org The fragmentation pathways of this compound would be expected to involve characteristic losses from the steroid backbone and the lactone ring, providing valuable structural information. tsijournals.comresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating mixtures into their individual components, making it indispensable for the isolation and purity assessment of this compound. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of pharmaceutical compounds and their metabolites. advancechemjournal.comtorontech.com It utilizes a liquid mobile phase to move the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. advancechemjournal.com

For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov The elution order is determined by the polarity of the compounds, with more polar compounds eluting earlier. The separation of stereoisomers, such as 6α- and 6β-hydroxycortisol, has been successfully achieved using reversed-phase HPLC with gradient elution, demonstrating the technique's capability for resolving closely related steroid structures. nih.gov

HPLC systems are equipped with various detectors, with UV-Vis detectors being common for compounds containing chromophores. torontech.comnih.gov Given the α,β-unsaturated ketone structure in the A-ring of canrenone derivatives, UV detection would be suitable for this compound. The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification. metabolon.com

Table 1: Illustrative HPLC Parameters for Steroid Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18, 5 µm | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | To elute compounds with varying polarities |

| Flow Rate | 0.8 - 1.0 mL/min | To ensure efficient separation |

| Detection | UV at ~240-285 nm | To detect and quantify the analyte |

| Temperature | 35 °C | To ensure reproducible retention times |

This table provides example conditions based on typical steroid analyses and may require optimization for this compound.

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. silantes.com In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column. restek.com The choice of the stationary phase is critical and is based on the principle of "like dissolves like," where the polarity of the stationary phase should match that of the analytes for effective separation.

For the analysis of steroids like this compound, derivatization is often necessary to increase their volatility and thermal stability. The separation of enantiomers (chiral molecules that are mirror images) can be achieved using specialized chiral GC columns, which contain cyclodextrin (B1172386) derivatives. gcms.czgcms.cz The oven temperature is a crucial parameter that can be adjusted to optimize the separation of stereoisomers. gcms.cz

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for separating mixtures, assessing purity, and monitoring the progress of reactions. libretexts.orgnih.gov It involves a stationary phase, typically silica (B1680970) gel, coated on a flat plate (e.g., glass or aluminum), and a liquid mobile phase that moves up the plate via capillary action. khanacademy.org

The separation is based on the differential affinity of the compounds for the stationary and mobile phases. khanacademy.org For this compound, a normal-phase TLC system with a polar stationary phase (silica gel) and a less polar mobile phase (e.g., a mixture of hexanes and ethyl acetate) would be appropriate. khanacademy.org The separated compounds appear as spots, and their positions are characterized by the retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org This Rf value is unique for a compound under specific conditions and can be used for identification. libretexts.org Visualization of the spots is often achieved under UV light, especially for UV-active compounds. fujifilm.com

Table 2: Typical TLC System for Steroid Separation

| Component | Description | Role in Separation |

|---|---|---|

| Stationary Phase | Silica gel coated on a glass or aluminum plate | Polar adsorbent that interacts with the analytes |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Chloroform:Methanol) | Carries the analytes up the plate at different rates |

| Detection | UV light (254 nm) or chemical staining reagents | To visualize the separated spots |

Gas Chromatography (GC)

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of a crystalline molecule. soton.ac.ukresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

For a molecule like this compound, which contains multiple chiral centers, X-ray crystallography can unambiguously establish the spatial orientation of the epoxy group and other substituents on the steroid nucleus. The structures of several spironolactone (B1682167) analogs have been confirmed using this technique. researchgate.net While it is a powerful tool, a significant challenge is the requirement of a single crystal of suitable quality for analysis. soton.ac.uk

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Characterization

Spectroscopic techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental for identifying the functional groups present in a molecule. uobabylon.edu.iq

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com Different functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a molecular fingerprint. scribd.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the lactone and the α,β-unsaturated ketone, as well as bands corresponding to the C-O-C stretching of the epoxide ring. innspub.net

Ultraviolet (UV) Spectroscopy UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is particularly useful for detecting conjugated systems. uobabylon.edu.iq this compound contains an α,β-unsaturated ketone in its A-ring, which is a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) is a characteristic property that can aid in the identification and quantification of the compound. libretexts.org

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Expected Absorption Region |

|---|---|---|

| IR Spectroscopy | C=O (γ-lactone) | ~1770 cm⁻¹ |

| C=O (α,β-unsaturated ketone) | ~1660 cm⁻¹ | |

| C=C (conjugated) | ~1620 cm⁻¹ | |

| C-O-C (epoxide) | ~1250 cm⁻¹ and ~850 cm⁻¹ |

| UV Spectroscopy | α,β-unsaturated ketone | λmax ~240-285 nm |

Future Directions and Research Gaps

Elucidation of Undiscovered Metabolic Pathways

The metabolic journey of 6-beta,7-beta-epoxy-canrenone within biological systems is a significant black box in pharmacology and toxicology. While the metabolism of spironolactone (B1682167) to canrenone (B1668266) and other sulfur-containing metabolites has been studied, the subsequent biotransformation of its epoxide derivatives is not well understood. nih.govnih.gov Future research must prioritize the identification and characterization of the complete metabolic cascade of this compound.

Key research questions to address include:

What are the primary and secondary metabolites of this compound in various in vivo and in vitro models?

Which specific cytochrome P450 (CYP) isoforms or other enzyme systems are responsible for its metabolism?

Are there significant inter-species differences in its metabolic pathways, which could have implications for preclinical to clinical translation?

Does the epoxide ring undergo hydrolytic cleavage by epoxide hydrolases, and what are the resulting diol products?

Advanced Computational Chemistry and Molecular Modeling Studies

The application of advanced computational methods offers a powerful, non-empirical approach to understanding the intrinsic properties of this compound at the molecular level. Quantum chemical calculations and molecular dynamics simulations can provide predictive insights that are often difficult or impossible to obtain through experimental means alone. researchgate.netresearchgate.net

Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be employed to:

Determine the optimized three-dimensional structure and electron distribution of the molecule.

Calculate key quantum chemical descriptors that can predict its reactivity, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. acs.org

Model the transition states of its potential reactions, such as epoxide ring-opening, to understand the mechanisms and predict the most likely products. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to:

Simulate the interaction of this compound with biological targets, such as receptors or enzymes, over time. mdpi.comnih.govscielo.br

Analyze the stability of the ligand-protein complex and identify key binding interactions. mdpi.comnih.gov

Predict the conformational changes in both the ligand and the protein upon binding.

These computational studies can guide further experimental work by identifying potential biological targets and predicting the metabolic fate of the compound, thereby accelerating the pace of research.

Development of Novel Synthetic Routes with Enhanced Stereoselectivity

The precise three-dimensional arrangement of atoms in a steroid molecule is critical to its biological function. Therefore, the development of synthetic routes that afford this compound with high stereoselectivity is of paramount importance. Current synthetic strategies for steroidal epoxides often result in a mixture of isomers, which can complicate the interpretation of biological data. mdpi.com

Future research in this area should focus on:

Stereoselective Epoxidation: Exploring and optimizing stereoselective epoxidation methods for the canrenone precursor. This could involve the use of chiral catalysts or directing groups to favor the formation of the desired beta-epoxide. shsbnu.netnih.gov

Novel Starting Materials: Investigating alternative starting materials and synthetic pathways that may offer better control over the stereochemistry of the epoxide ring.

Purification Techniques: Developing more efficient methods for the separation of steroidal epoxide diastereomers to obtain highly pure samples of this compound for biological testing.

Success in this area will not only provide a reliable source of the pure compound for research but also contribute to the broader field of steroid synthesis.

Comprehensive Comparative Biological Activity Studies with Related Steroidal Epoxides

To fully appreciate the unique biological profile of this compound, it is essential to conduct comprehensive comparative studies with structurally related steroidal epoxides. This includes comparing its activity to other epoxides derived from spironolactone and its metabolites, as well as to other known steroidal epoxides with established biological effects. nih.gov

A key comparison would be with the 9α,11α-epoxy derivatives of spironolactone, prorenone, and mexrenone. Studies on these compounds have shown that the introduction of an epoxy group can significantly alter receptor binding profiles, leading to increased specificity for the mineralocorticoid receptor and reduced affinity for androgen and progesterone (B1679170) receptors. nih.gov

Table 1: Comparison of Receptor Binding Affinity for Spironolactone and its 9α,11α-Epoxy Derivative

| Compound | Mineralocorticoid Receptor Affinity | Androgen Receptor Affinity | Progesterone Receptor Affinity |

| Spironolactone | High | Moderate | Moderate |

| 9α,11α-Epoxyspironolactone | High | Decreased (10-500 fold) | Decreased (10-500 fold) |

Data adapted from scientific literature. nih.gov

Future comparative studies should systematically evaluate:

Receptor Binding Profiles: Assessing the binding affinity of this compound to a panel of nuclear receptors, including the mineralocorticoid, androgen, progesterone, and glucocorticoid receptors.

Functional Activity: Determining whether the compound acts as an agonist or antagonist at these receptors and quantifying its potency.

Other Biological Effects: Investigating other potential activities, such as anti-inflammatory, anti-proliferative, or neuroprotective effects, in comparison to other steroidal epoxides.

These studies will help to delineate the structure-activity relationships for this class of compounds and identify the unique therapeutic potential of this compound.

Q & A

Basic: What analytical techniques are recommended for structural elucidation and purity assessment of 6-beta,7-beta-epoxy-canrenone?

To confirm the stereochemistry and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY and NOESY) and high-resolution mass spectrometry (HRMS). For purity quantification, high-performance liquid chromatography (HPLC) with UV detection at 240–260 nm is optimal due to the compound’s conjugated dienone structure. Differential scanning calorimetry (DSC) can validate crystallinity and thermal stability . When interpreting spectral data, cross-validate findings with synthetic analogs (e.g., medroxyprogesterone derivatives) to resolve ambiguities in stereochemical assignments .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Stability studies should follow ICH Q1A guidelines, focusing on:

- Temperature/humidity stress testing : Expose samples to 40°C/75% RH for 6 months.

- Photostability : Use a xenon lamp (ICH Q1B) to assess degradation pathways.

- Analytical endpoints : Monitor epoxy ring integrity via FTIR and quantify degradation products (e.g., canrenone) via LC-MS.

Include control groups with inert atmospheres (N₂) to differentiate oxidative vs. hydrolytic degradation. Data should be analyzed using Arrhenius kinetics to predict shelf-life .

Advanced: What experimental strategies resolve contradictions in reported metabolic pathways of this compound?

Discrepancies in metabolite profiles (e.g., hydroxylation vs. epoxide hydrolysis) require:

- Isotopic labeling : Use ¹⁴C-labeled compounds to track metabolic fate in hepatocyte models.

- Enzyme inhibition assays : Co-administer CYP3A4/5 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes.

- Cross-species comparisons : Compare in vitro human liver microsomes with in vivo rodent models to address interspecies variability.

Triangulate findings with computational docking studies to map binding affinities to cytochrome P450 isoforms .

Advanced: How can researchers optimize synthetic routes for this compound to improve yield and stereoselectivity?

Key methodological considerations:

- Epoxidation catalysts : Test Sharpless or Jacobsen conditions to control beta stereochemistry.

- Solvent effects : Use non-polar solvents (e.g., toluene) to favor intramolecular epoxide formation.

- In situ monitoring : Employ Raman spectroscopy to detect intermediate diastereomers.

Validate synthetic pathways via X-ray crystallography of intermediates and compare with reported crystal structures of related steroidal epoxides .

Advanced: What statistical approaches are suitable for analyzing dose-response contradictions in this compound’s pharmacological activity?

For non-linear dose-response curves:

- Hill slope modeling : Differentiate allosteric vs. competitive binding mechanisms.

- Bootstrap resampling : Assess confidence intervals for EC₅₀ values in small-sample studies.

- Meta-analysis : Pool data from independent studies using random-effects models to identify confounding variables (e.g., cell line variability).

Report results with CONSORT-compliant diagrams to enhance reproducibility .

Advanced: How can researchers validate the environmental persistence of this compound using advanced degradation studies?

Design microcosm experiments to simulate natural environments:

- Aqueous photolysis : Use UV-B lamps (290–320 nm) to mimic sunlight exposure; quantify half-life via LC-MS/MS.

- Soil biodegradation : Inoculate with Rhodococcus spp. and monitor epoxy ring cleavage via GC-FID.

Compare degradation kinetics with structurally similar persistent organic pollutants (e.g., beta-HCH) to assess bioaccumulation potential .

Advanced: What in silico strategies predict this compound’s interactions with nuclear receptors (e.g., mineralocorticoid receptors)?

Combine:

- Molecular dynamics simulations : Simulate ligand-receptor binding over 100-ns trajectories (AMBER/CHARMM force fields).

- Free energy perturbation (FEP) : Calculate binding affinity differences between this compound and canrenone.

- Pharmacophore modeling : Identify critical hydrogen-bonding motifs using Schrödinger’s Phase.

Validate predictions with surface plasmon resonance (SPR) assays for kinetic binding parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.